2-Hexadecanoylthio-1-ethylphosphorylcholine
Overview
Description
2-hexadecanoylthio-1-ethylphosphorylcholine is a member of phosphocholines.
Mechanism of Action
Target of Action
HePC, also known as Thioglycollecithin or 2-Hexadecanoylthio-1-ethylphosphorylcholine, primarily targets the Hepatitis C Virus (HCV) . The main targets of the direct-acting antiviral (DAA) agents, like HePC, are the HCV-encoded proteins that are vital to the replication of the virus .
Mode of Action
HePC interacts with its targets, the HCV-encoded proteins, resulting in disruption of viral replication and infection . This interaction is a part of the mechanism of action of direct-acting antivirals (DAAs), which are medications targeted at specific steps within the HCV life cycle .
Biochemical Pathways
The biochemical pathways affected by HePC involve the replication process of the HCV. The compound disrupts the replication of the virus by targeting specific nonstructural proteins of the virus . This disruption affects the life cycle of the virus, preventing it from multiplying and spreading .
Pharmacokinetics
The pharmacokinetics of similar direct-acting antivirals (daas) used in treating hcv infections have been studied . These DAAs have clinical pharmacokinetic characteristics that describe their absorption, distribution, metabolism, and excretion .
Result of Action
The result of HePC’s action is the disruption of HCV replication, leading to a decrease in the viral load. This disruption can lead to a sustained virologic response, which is associated with lower all-cause mortality and improvements in hepatic and extrahepatic manifestations, cognitive function, physical health, work productivity, and quality of life .
Action Environment
The action, efficacy, and stability of HePC can be influenced by various environmental factors. For instance, the spread of HCV, which HePC targets, is primarily through blood contact . Therefore, behaviors that can spread the virus, such as sharing needles or other paraphernalia used for injection drug use, can influence the action and efficacy of HePC . Furthermore, the presence of other infections or co-morbidities can also impact the effectiveness of HePC .
Biochemical Analysis
Biochemical Properties
2-Hexadecanoylthio-1-ethylphosphorylcholine is a substrate for Type II phospholipase A2 (PLA2) enzymes, such as porcine pancreatic, bee venom, and snake venom PLA2 . This interaction with PLA2 enzymes suggests that this compound plays a role in the hydrolysis of the sn-2 position of phospholipids, a key step in the production of lysophospholipids and free fatty acids .
Cellular Effects
Its role as a substrate for PLA2 enzymes suggests that it may influence cell function through its involvement in lipid metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with PLA2 enzymes. As a substrate for these enzymes, it participates in the hydrolysis of phospholipids at the sn-2 position .
Metabolic Pathways
This compound is involved in the metabolic pathway of phospholipid hydrolysis, where it serves as a substrate for PLA2 enzymes . The enzymes and cofactors it interacts with in this pathway include PLA2 enzymes such as porcine pancreatic, bee venom, and snake venom PLA2 .
Properties
IUPAC Name |
2-hexadecanoylsulfanylethyl 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48NO5PS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(25)31-22-21-29-30(26,27)28-20-19-24(2,3)4/h5-22H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPQVGIMLZYZQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)SCCOP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48NO5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209625 | |
Record name | Thioglycollecithin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60793-01-3 | |
Record name | Thioglycollecithin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060793013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thioglycollecithin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 2-Hexadecanoylthio-1-ethylphosphorylcholine described in the provided research paper?
A: The research article focuses on the synthesis of this compound and its application as a substrate for determining phospholipase A2 activity []. While the paper doesn't delve into the compound's therapeutic potential, its role in studying enzymatic activity is highlighted.
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